2,6-Dihydroxypyridine is a heterocyclic organic compound classified as a pyridinediol. [] It is a derivative of pyridine with hydroxyl groups at the 2 and 6 positions.
2,6-Dihydroxypyridine is a natural product found in the degradation pathway of nicotine by certain bacteria. [, , , , ]
2,6-Dihydroxypyridine can be synthesized using a modified Guareschi-Thorpe cyclization. [] This reaction involves the condensation of a β-keto ester with 2-cyanoacetamide in the presence of a strong base, typically 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The reaction proceeds through a series of steps, including deprotonation of the β-keto ester, nucleophilic attack of the cyanoacetamide anion on the carbonyl group, cyclization, and dehydration to yield the substituted pyridone. Subsequent chlorination with phosphorus oxychloride (POCl3) in the presence of a quaternary ammonium salt yields the corresponding 2,6-dichloropyridine, which can be hydrolyzed to obtain 2,6-dihydroxypyridine.
2,6-Dihydroxypyridine can be oxidized enzymatically by 2,6-dihydroxypyridine oxidase, a flavin-dependent monooxygenase. [, ] This reaction requires NADH and molecular oxygen, and the product is a trihydroxypyridine, presumably 2,3,6-trihydroxypyridine, which is further metabolized by a cleavage enzyme. [, ]
2,6-Dihydroxypyridine can act as a ligand in coordination complexes. It can coordinate to metal ions through its oxygen atoms, forming chelate rings. This property is exploited in the synthesis of lanthanide-organic frameworks with intriguing three-dimensional structures and magnetic properties. [, ]
2,6-Dihydroxypyridine can be used in the efficient reduction of sulfoxides. [, ]
2,6-Dihydroxypyridine and its derivatives, particularly 3-cyano-2,6-dihydroxypyridine, are potent inhibitors of dihydrouracil dehydrogenase (DHUDase). [, , , , , , , , , , ] Kinetic analysis indicates a mixed type of inhibition, suggesting that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. [] This inhibition prevents the degradation of 5-fluorouracil, a chemotherapeutic agent, thereby enhancing its efficacy in cancer treatment.
Solubility: It is soluble in water and other polar solvents. []
Nicotine Degradation Studies: 2,6-Dihydroxypyridine is a key intermediate in the microbial degradation pathway of nicotine. Research in this area focuses on elucidating the metabolic pathway and identifying the enzymes involved. This knowledge can potentially be applied in bioremediation strategies for nicotine-contaminated environments or for developing new approaches for nicotine addiction treatment. [, , , , ]
Cancer Chemotherapy: 2,6-Dihydroxypyridine derivatives, notably 3-cyano-2,6-dihydroxypyridine, are potent inhibitors of dihydrouracil dehydrogenase (DHUDase). This property makes them valuable in enhancing the efficacy of 5-fluorouracil (5-FU) in cancer treatment. By inhibiting the degradation of 5-FU, these compounds allow for higher and more sustained levels of the drug in the body, leading to improved therapeutic outcomes. [, , , , , , , , , , ]
Supramolecular Chemistry: 2,6-Dihydroxypyridine can be used as a building block for supramolecular structures like calixarenes. These molecules have a unique cavity that can encapsulate guest molecules, leading to potential applications in molecular recognition, drug delivery, and catalysis. Research in this area explores the synthesis and characterization of novel calixarenes derived from 2,6-dihydroxypyridine and their potential applications. [, , ]
Coordination Chemistry: 2,6-Dihydroxypyridine acts as a ligand in coordination complexes, particularly with lanthanide ions. This leads to the formation of unique three-dimensional coordination frameworks with potentially interesting magnetic properties. Research in this area focuses on synthesizing and characterizing these frameworks, investigating their structural features and magnetic behavior, and exploring potential applications in areas like magnetism and materials science. [, ]
Metabolic Studies: 2,6-Dihydroxypyridine is identified as a potential biomarker for obesity in heart failure patients with preserved ejection fraction. Further research is needed to validate its clinical utility and to understand the underlying metabolic alterations associated with obesity in this patient population. []
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: